molecular formula C9H8N2O2 B1366938 5-methyl-4-nitro-1H-indole CAS No. 61149-54-0

5-methyl-4-nitro-1H-indole

Cat. No.: B1366938
CAS No.: 61149-54-0
M. Wt: 176.17 g/mol
InChI Key: YEWCWEGSXBIVEC-UHFFFAOYSA-N
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Description

5-methyl-4-nitro-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound features a nitro group at the fourth position and a methyl group at the fifth position of the indole ring, which can influence its chemical reactivity and biological properties.

Biochemical Analysis

Biochemical Properties

5-methyl-4-nitro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit protein kinase C theta (PKCθ) and cyclooxygenase (COX) enzymes . These interactions can modulate signaling pathways and inflammatory responses, highlighting the compound’s potential therapeutic applications.

Cellular Effects

This compound exerts notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to affect the expression of genes involved in inflammation and apoptosis, thereby impacting cell survival and proliferation . Additionally, this compound may alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound has been shown to inhibit COX enzymes, reducing the production of pro-inflammatory mediators . This inhibition is achieved through direct binding to the enzyme’s active site, preventing substrate access and subsequent catalytic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been reported, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may contribute to its biological activity . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound may interact with intracellular binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and overall biological activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4-nitro-1H-indole can be achieved through various methods. One common approach involves the nitration of 5-methylindole. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 5-methyl-4-nitro-1H-indole can undergo reduction reactions to form amino derivatives. Common reagents for this transformation include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Reduction: The compound can be reduced to 5-methyl-4-amino-1H-indole using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the positions adjacent to the nitro group. Reagents such as alkyl halides or acyl chlorides can be used for these reactions.

Common Reagents and Conditions:

    Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas.

    Reduction: Tin(II) chloride, hydrochloric acid.

    Substitution: Alkyl halides, acyl chlorides, Lewis acids.

Major Products Formed:

    5-methyl-4-amino-1H-indole: Formed by the reduction of the nitro group.

    N-alkylated or N-acylated derivatives: Formed by substitution reactions at the nitrogen atom.

Scientific Research Applications

Chemistry: 5-methyl-4-nitro-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indole derivatives with potential biological activities.

Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.

Medicine: Research on this compound and its derivatives focuses on developing new therapeutic agents. The compound’s structural features make it a valuable scaffold for drug discovery.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its derivatives may also find applications in materials science and nanotechnology.

Comparison with Similar Compounds

    5-methyl-1H-indole: Lacks the nitro group, resulting in different chemical reactivity and biological properties.

    4-nitro-1H-indole: Lacks the methyl group, which can influence its electronic properties and reactivity.

    5-nitro-1H-indole: Lacks the methyl group, affecting its steric and electronic characteristics.

Uniqueness: 5-methyl-4-nitro-1H-indole is unique due to the presence of both the nitro and methyl groups, which can significantly impact its chemical behavior and biological activity. The combination of these substituents can enhance the compound’s reactivity in certain chemical reactions and its interactions with biological targets.

Properties

IUPAC Name

5-methyl-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-2-3-8-7(4-5-10-8)9(6)11(12)13/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWCWEGSXBIVEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90486435
Record name 5-methyl-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61149-54-0
Record name 5-methyl-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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